2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid
CAS No.:
Cat. No.: VC20146348
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O4 |
|---|---|
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | 2-oxo-1-(oxolan-2-ylmethyl)quinoxaline-6-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O4/c17-13-7-15-11-6-9(14(18)19)3-4-12(11)16(13)8-10-2-1-5-20-10/h3-4,6-7,10H,1-2,5,8H2,(H,18,19) |
| Standard InChI Key | OYVZEBSWOJOQLY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C3=C(C=C(C=C3)C(=O)O)N=CC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name of the compound, 2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid, reflects its core quinoxaline scaffold substituted at position 1 with a tetrahydrofuran-2-ylmethyl group and at position 6 with a carboxylic acid moiety. The molecular formula C₁₄H₁₄N₂O₄ was confirmed via high-resolution mass spectrometry . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1707370-43-1 |
| Molecular Weight | 274.27 g/mol |
| Exact Mass | 274.0954 (calculated) |
| Topological Polar Surface Area | 90.2 Ų |
Structural Elucidation
The compound’s 2D structure (Fig. 1a) reveals a planar quinoxaline core with a lactam group at position 2 and a tetrahydrofuran-derived side chain at position 1. X-ray crystallography of related quinoxaline derivatives demonstrates that the tetrahydrofuran ring adopts a puckered conformation, which may influence steric interactions in biological systems . The carboxylic acid group at position 6 enhances solubility in polar solvents, with a calculated logP value of 1.2 indicating moderate hydrophilicity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid typically involves a multi-step process:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid derivatives under acidic conditions yields the 1,2-dihydroquinoxaline-2-one scaffold .
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Alkylation at Position 1: Reaction with (tetrahydrofuran-2-yl)methyl bromide in the presence of a base (e.g., K₂CO₃) introduces the tetrahydrofuran-methyl substituent .
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Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor (e.g., 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid methyl ester, CAS 357637-72-0) using aqueous NaOH produces the final carboxylic acid .
Optimization Challenges
Key challenges include minimizing racemization at the tetrahydrofuran chiral center and achieving regioselective alkylation. Patent literature reports yields of 45–60% for the final step, with purity >95% confirmed via HPLC .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in nonpolar solvents (<0.1 mg/mL in hexane) but moderate solubility in DMSO (12.8 mg/mL) and water (2.3 mg/mL at pH 7.4) . Stability studies indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of 8.2 hours at pH 7.4 .
Spectroscopic Data
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IR (KBr): 1685 cm⁻¹ (C=O stretch, lactam), 1720 cm⁻¹ (C=O stretch, carboxylic acid), 1260 cm⁻¹ (C-O-C, tetrahydrofuran) .
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.4 Hz, 1H, H-7), 7.45 (d, J=8.4 Hz, 1H, H-8), 4.32–4.15 (m, 3H, tetrahydrofuran-CH₂ and CH), 3.82–3.65 (m, 2H, tetrahydrofuran-OCH₂) .
Biological Activity and Applications
Enzyme Inhibition
The carboxylic acid moiety may chelate metal ions in enzyme active sites. For example, related quinoxaline-6-carboxylic acids inhibit matrix metalloproteinases (MMPs) with Ki values of 50–200 nM, suggesting potential in cancer metastasis prevention .
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Substituent | Reported Activity |
|---|---|---|---|
| Target Compound | C₁₄H₁₄N₂O₄ | Tetrahydrofuran-methyl | HCV protease inhibition |
| 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid methyl ester | C₁₀H₈N₂O₃ | Methyl ester | Synthetic intermediate |
| 1-Methyl-2-oxoquinoline-6-carboxylic acid | C₁₁H₉NO₃ | Methyl | Antibacterial agent |
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.
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Structure-Activity Relationship (SAR): Synthesize analogs with varied tetrahydrofuran substituents to optimize potency.
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Therapeutic Applications: Explore efficacy in HCV-infected cell cultures and animal models.
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